Glucuronamide
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Overview
Description
Glucuronamide is an organic compound derived from glucuronic acid. It is a hexose related to glucuronic acid and is known for its crystalline solid form, which is soluble in water and some organic solvents . The chemical formula of this compound is C6H11NO6, and it has a molar mass of 193.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glucuronamide can be synthesized through various methods. One common approach involves the transamidation of N-nitroso uronamides with primary and secondary amines in the presence of triethylamine . Another method involves the transamidation of N-Boc uronamides with primary amines in the presence of DBU . These reactions are typically carried out at room temperature and provide good to excellent yields of the desired glucuronamides.
Industrial Production Methods: Industrial production of this compound often involves the conversion of uronic acids into acid chlorides, mixed anhydrides, or reactive esters, followed by amidation under different reaction conditions . This method allows for the large-scale production of this compound with high efficiency.
Chemical Reactions Analysis
Types of Reactions: Glucuronamide undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in glucuronidation reactions, where it forms glucuronides by conjugation with other molecules .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include triethylamine, DBU, and various amines . The reactions are typically carried out at room temperature, making them convenient and efficient.
Major Products Formed: The major products formed from the reactions involving this compound include various glucuronides and glycosyl derivatives . These products are often used in further chemical and biological studies.
Scientific Research Applications
Glucuronamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various glucuronides and glycosyl derivatives . In biology, this compound is used as a biomarker and a modifier of bioactive macromolecules . In medicine, it has been explored for its potential as an antibiotic, anticancer agent, and cholinesterase inhibitor . Additionally, this compound is used in the industry for the production of various pharmaceuticals and other bioactive compounds .
Mechanism of Action
Comparison with Similar Compounds
Glucuronamide is similar to other glucuronic acid derivatives, such as glucuronic acid itself and various glucuronides . this compound is unique in its ability to form stable amide bonds, making it a valuable compound for the synthesis of glycosyl derivatives and other bioactive molecules . Similar compounds include glucuronic acid, glucuronolactone, and various N-substituted glucuronamides .
References
Properties
CAS No. |
61914-43-0 |
---|---|
Molecular Formula |
C6H11NO6 |
Molecular Weight |
193.15 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxamide |
InChI |
InChI=1S/C6H11NO6/c7-5(11)4-2(9)1(8)3(10)6(12)13-4/h1-4,6,8-10,12H,(H2,7,11)/t1-,2-,3+,4-,6+/m0/s1 |
InChI Key |
VOIFKEWOFUNPBN-QIUUJYRFSA-N |
SMILES |
C1(C(C(OC(C1O)O)C(=O)N)O)O |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)N)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)N)O)O |
Key on ui other cas no. |
61914-43-0 3789-97-7 |
Synonyms |
glucuronamide glucuronamide, (D)-isomer glucuronic acid amide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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